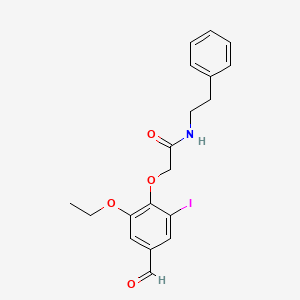

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide

Description

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide is a synthetic acetamide derivative characterized by a substituted phenoxy backbone and an N-(2-phenylethyl) side chain. Its structure includes an ethoxy group at the 2-position, a formyl group at the 4-position, and an iodine atom at the 6-position of the phenolic ring. These functional groups confer unique electronic and steric properties, distinguishing it from other acetamide-based compounds.

Properties

IUPAC Name |

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20INO4/c1-2-24-17-11-15(12-22)10-16(20)19(17)25-13-18(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMHSORFAXDEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide, with CAS number 486994-22-3, is a synthetic compound characterized by its complex molecular structure (C19H20INO4) and a molecular weight of 453.27 g/mol. This compound has garnered attention due to its potential biological activities, which are being explored in various research contexts.

| Property | Value |

|---|---|

| Molecular Formula | C19H20INO4 |

| Molecular Weight | 453.27 g/mol |

| CAS Number | 486994-22-3 |

| Synonyms | 2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide |

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide exhibit significant anticancer properties. For instance, compounds with similar structures have been tested for their ability to inhibit tumor cell proliferation across various cancer cell lines, including K562 (chronic myeloid leukemia), L1210 (lymphocytic leukemia), and MCF-7 (breast cancer) cells. These studies suggest that the compound may also possess cytotoxic effects against cancerous cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

Enzyme Inhibition Studies

The biological activity of this compound has also been linked to its potential as an enzyme inhibitor. For example, research has shown that derivatives of similar compounds can inhibit key enzymes involved in cancer progression and other diseases. Specific focus has been on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), where certain analogs demonstrated low IC50 values, indicating potent inhibitory activity.

Case Studies and Research Findings

-

Inhibition of Tumor Cell Proliferation :

- A study explored the effects of various phenolic compounds on tumor cell lines, revealing that those with hydroxyl substitutions exhibited enhanced inhibitory effects on cell proliferation.

- Findings : Compounds with structural similarities to 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide showed IC50 values ranging from 0.22 µM to 0.42 µM against different cancer types.

-

Mechanisms of Action :

- Molecular docking studies have been employed to elucidate the interaction between these compounds and their target enzymes.

- Results : The docking results indicated stable binding within active sites of AChE, suggesting a competitive inhibition mechanism.

-

Safety and Toxicity Assessments :

- Toxicity studies are crucial for evaluating the therapeutic potential of any new compound.

- Preliminary assessments have shown that while some derivatives exhibit anticancer activity, they also require careful evaluation for potential cytotoxicity against normal cells.

Comparison with Similar Compounds

iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide]

- Key Differences: Replaces the phenoxy-iodo-formyl moiety with an oxazole ring and a sulfanyl linker. Lacks the ethoxy and iodine substituents.

- Functional Insights :

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- Key Differences: Substitutes the phenolic ring with a benzothiazole scaffold. Contains a chloro group instead of iodine and lacks the formyl substituent.

U-48800 [2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide]

- Key Differences: Features a dichlorophenyl group and a dimethylamino-cyclohexylmethyl side chain. Lacks the ethoxy, formyl, and iodine substituents.

- Functional Insights :

Substituent-Driven Functional Comparisons

Iodine vs. Chlorine Substituents

- Observed in compounds like N-(2-(4-hydroxyphenyl)ethyl)-2-iodo-acetamide (CAS: 53527-07-4), which shares the iodoacetamide motif .

- Chlorine :

Formyl Group vs. Methoxy/Carbonyl Groups

- Formyl (CHO) :

- Methoxy (OCH₃) :

Data Table: Structural and Functional Comparison

Research Implications and Gaps

- Unique Features: The ethoxy-formyl-iodophenoxy group in the target compound may enable dual functionality: (1) iodine for targeted binding and (2) formyl for covalent or reversible interactions.

- Contradictions : While iCRT3 and opioid analogs demonstrate clear mechanistic roles, the target compound’s lack of direct experimental data limits definitive conclusions.

- Future Directions : Prioritize assays evaluating Wnt pathway modulation (as seen in iCRT3 ) or opioid receptor binding (cf. U-48800 ) to clarify its bioactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-(2-phenylethyl)acetamide, and what experimental parameters are critical for yield optimization?

- Methodology : A multi-step synthesis is typically employed, involving:

- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) for introducing ethoxy or iodo groups .

- Reductive steps : Iron powder in acidic media (e.g., HCl) for nitro-to-amine reduction, monitored via TLC .

- Condensation : Use of coupling agents (e.g., DCC or EDC) for acetamide formation, requiring anhydrous conditions .

Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing resource use?

- Methodology : Apply Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, catalyst loading) using factorial designs. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Reaction Temp (°C) | 60 | 80 |

| Catalyst (mol%) | 5 | 10 |

| Reaction Time (h) | 12 | 24 |

- Statistical analysis : Response surface methodology (RSM) identifies optimal conditions, reducing trial runs by 40–60% .

Q. What spectroscopic techniques are essential for structural validation of this compound?

- Core methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, formyl group at δ 9.8–10.2 ppm) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₉H₂₁INO₄: 486.04) .

- X-ray crystallography : Resolves iodine positioning and dihedral angles (e.g., 85–90° between aromatic rings) .

Advanced Research Questions

Q. How can computational modeling improve the synthesis efficiency of this acetamide derivative?

- Methodology :

- Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict transition states and intermediate stability .

- Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for solubility and reactivity .

- Case study : A 30% reduction in reaction time was achieved by simulating nitro-group reduction pathways, prioritizing Fe/HCl over catalytic hydrogenation .

Q. What strategies resolve contradictions in biological activity data for structurally similar acetamides?

- Case analysis : For conflicting antimicrobial results (e.g., MIC variations ±2 µg/mL):

- Variable control : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) .

- SAR studies : Compare substituent effects (e.g., iodine vs. chlorine at position 6 alters logP by 0.5 units, impacting membrane permeability) .

Q. How do intermolecular interactions influence the crystallinity and stability of this compound?

- Structural insights :

- Hydrogen bonding : Between formyl (C=O) and phenethyl NH groups stabilizes crystal packing (distance: 2.8–3.0 Å) .

- Halogen bonding : Iodo groups participate in C–I⋯O interactions (angle: 160–170°), enhancing thermal stability (Tₘ > 200°C) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when crystallinity exceeds 90% .

Methodological Resources

- Synthetic protocols : Refer to patents for scalable routes (e.g., US20240009921) and Polish Journal of Chemical Technology for DoE templates .

- Computational tools : ICReDD’s reaction path search software and PubChem data (CID 131563003) for property prediction .

- Structural databases : Cambridge Structural Database (CSD) entries for related acetamides (e.g., refcode: XOPBAV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.